molecular formula C16H26ClNO2 B5979444 6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride

6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B5979444
M. Wt: 299.83 g/mol
InChI Key: SDQGAFRINZARFD-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride can be achieved through a combination of synthetic methods. One approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline form.

    Substitution: Substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline compounds, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride include:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-2-tetralone
  • 1(3H)-Isobenzofuranone, 6,7-dimethoxy-

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and the specific biological activities it exhibits. The presence of the dimethoxy and dimethyl groups, along with the isoquinoline core, contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-10(2)15-12-8-14(19-6)13(18-5)7-11(12)9-16(3,4)17-15;/h7-8,10,15,17H,9H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQGAFRINZARFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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